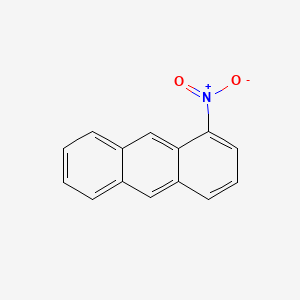
Anthracene, nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, nitro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) attached to the anthracene structure. Anthracene itself is known for its luminescent properties and is widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes
Métodos De Preparación
The synthesis of anthracene, nitro- typically involves the nitration of anthracene. One common method involves the use of concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound . The reaction mixture is then subjected to various purification steps, including filtration and recrystallization, to obtain the pure product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Anthracene, nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.
Photochemical Reactions: Exposure to light can induce photochemical reactions, leading to the formation of different products depending on the reaction conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which anthracene, nitro- exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . The nitro group also plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Anthracene, nitro- can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as nitropyrene and nitronaphthalene. These compounds share similar structural features but differ in their specific properties and applications. For example:
Nitropyrene: Known for its mutagenic and carcinogenic properties, it is primarily studied in the context of environmental pollution.
Nitronaphthalene: Used in the synthesis of dyes and pigments, it has different reactivity and applications compared to anthracene, nitro-.
Anthracene, nitro- stands out due to its unique combination of luminescent properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
54738-93-1 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
Clave InChI |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
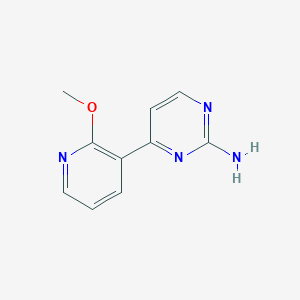
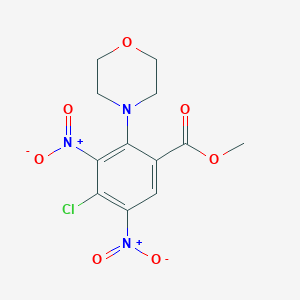

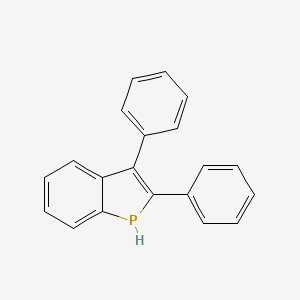
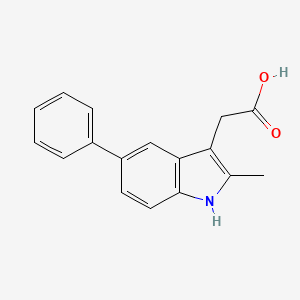
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
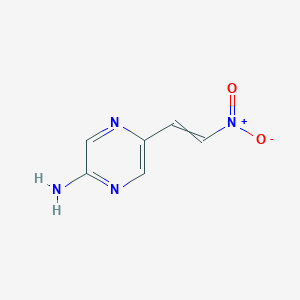
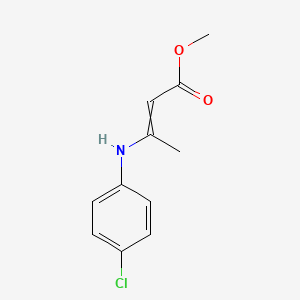
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
